molecular formula C18H19N5OS B2655617 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 811473-49-1

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No.: B2655617
CAS No.: 811473-49-1
M. Wt: 353.44
InChI Key: PHRAQUXUFHNHPE-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . They have been well-documented for their wide spectrum potential as chemotherapeutic agents .


Synthesis Analysis

A facile method has been developed for the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles . The condensation of the amino-triazoles with a variety of aromatic aldehydes afforded desired Schiff bases in excellent yields in 3–5 minutes of exposure to ultrasound .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Chemical Reactions Analysis

The findings provide a basic comprehension of the interconversion of different redox states and how an electroactive framework can be potentially used in applications of electrochromic and optical devices .

Scientific Research Applications

Metabolic Pathway Insights

Research into acetaminophen metabolism offers insights into how similar compounds might be processed within the human body. For example, studies have explored the metabolic pathways of acetaminophen, including sulfation, glucuronidation, and oxidation, providing a foundation for understanding the metabolism of related acetamide compounds (Gelotte et al., 2007). This research is crucial for predicting the metabolic fate of new drugs and their potential interactions within the body.

Detoxification and Excretion Mechanisms

Investigations into the excretion and detoxification mechanisms of acetaminophen have revealed the importance of sulfur amino acids and related metabolic processes, which could be relevant to the study of 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide. For instance, the role of sulfur amino acids in detoxifying acetaminophen by conjugation pathways suggests a potential area of research for understanding the detoxification mechanisms of similar compounds (Pujos-Guillot et al., 2012).

Genetic Factors Influencing Metabolism

The study of genetic factors, such as variations in the UGT1A9 gene, affecting acetaminophen metabolism highlights the significance of pharmacogenetics in personalized medicine. This line of research can be extended to similar compounds to understand how genetic variations influence their metabolism and efficacy (Linakis et al., 2018).

Novel Biomarkers for Oxidative Stress

Research into the formation of unique metabolites, such as di-paracetamol and 3-nitro-paracetamol, following acetaminophen administration, proposes a novel model for studying oxidative stress in humans. This methodology could be applicable in researching the oxidative stress potential of related compounds, providing insights into their safety and mechanism of action (Trettin et al., 2014).

Mechanism of Action

Triazole is structurally similar to imidazole molecule. Although triazole and imidazole act by the same mechanism of action, triazoles possess advantages over imidazoles, which have slow metabolic rate, oral bioavailability, and less effect on human sterol synthesis .

Future Directions

The future directions for “2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide” could involve further investigation into its potential applications in the field of medicinal chemistry, given the wide spectrum of biological activities exhibited by triazole derivatives . Additionally, further studies could explore its potential use in the development of electrochromic and optical devices .

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-2-13-8-6-7-11-15(13)20-16(24)12-25-18-22-21-17(23(18)19)14-9-4-3-5-10-14/h3-11H,2,12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRAQUXUFHNHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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